molecular formula C27H27N3O2 B12451700 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B12451700
M. Wt: 425.5 g/mol
InChI Key: MFUGQVAFBLZGIH-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of the cyclohexylphenoxy group, which can enhance its binding affinity and specificity for certain molecular targets

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide

InChI

InChI=1S/C27H27N3O2/c31-26(18-32-23-16-12-20(13-17-23)19-6-2-1-3-7-19)28-22-14-10-21(11-15-22)27-29-24-8-4-5-9-25(24)30-27/h4-5,8-17,19H,1-3,6-7,18H2,(H,28,31)(H,29,30)

InChI Key

MFUGQVAFBLZGIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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